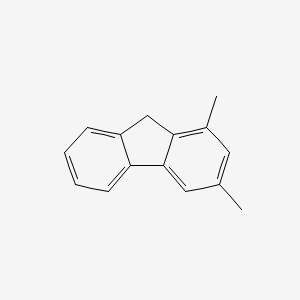

1,3-Dimethyl-9H-fluorene

説明

1,3-Dimethyl-9H-fluorene (C₁₅H₁₄, MW 194.27 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative with methyl groups at the 1- and 3-positions of the fluorene backbone. Fluorene derivatives are widely studied for their optoelectronic properties, structural rigidity, and applications in organic semiconductors, light-emitting diodes (OLEDs), and pharmaceuticals. The methyl substituents in 1,3-Dimethyl-9H-fluorene influence its electronic structure, solubility, and intermolecular interactions compared to unsubstituted fluorene (C₁₃H₁₀, MW 166.22 g/mol) .

特性

CAS番号 |

42931-65-7 |

|---|---|

分子式 |

C15H14 |

分子量 |

194.27 g/mol |

IUPAC名 |

1,3-dimethyl-9H-fluorene |

InChI |

InChI=1S/C15H14/c1-10-7-11(2)14-9-12-5-3-4-6-13(12)15(14)8-10/h3-8H,9H2,1-2H3 |

InChIキー |

RCINAJBUFKRKGR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C2CC3=CC=CC=C3C2=C1)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of an alkaline substance. The reaction is typically carried out in an organic solvent system at a controlled temperature .

Industrial Production Methods

Industrial production of 1,3-Dimethyl-9H-fluorene often involves the bromination of fluorene followed by methylation. For instance, fluorene can be brominated using dibromohydantoin, followed by methylation with iodomethane in the presence of potassium hydroxide .

化学反応の分析

Types of Reactions

1,3-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert fluorenone back to fluorene.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and hypophosphorous acid are often used as reducing agents.

Substitution: Electrophiles such as bromine and iodomethane are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorenone, substituted fluorenes, and various fluorenyl derivatives .

科学的研究の応用

1,3-Dimethyl-9H-fluorene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of materials such as organic light-emitting diodes (OLEDs) and other electronic devices

作用機序

The mechanism of action of 1,3-Dimethyl-9H-fluorene involves its interaction with molecular targets through its aromatic structure. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence various molecular pathways, leading to its observed effects .

類似化合物との比較

1,3-Dimethyl-9H-fluorene vs. 2,3-Dimethyl-9H-fluorene

1,3-Dimethyl-9H-fluorene vs. 3-Methyl-9H-fluorene

- Key Differences : 3-Methyl-9H-fluorene (CAS 2523-39-9) has a single methyl group at the 3-position. The additional methyl at the 1-position in 1,3-Dimethyl-9H-fluorene increases molecular symmetry and may elevate melting points due to improved crystal packing .

Bridge-Substituted Derivatives

1,3-Dimethyl-9H-fluorene vs. 9,9-Dimethyl-9H-fluorene

- Structural Impact : 9,9-Dimethyl-9H-fluorene (CAS 4569-45-3) has methyl groups on the bridgehead carbons, disrupting the planar structure of fluorene and reducing π-orbital overlap. In contrast, 1,3-Dimethyl-9H-fluorene retains planarity, favoring electronic conjugation .

- Electronic Properties : 9,9-Dimethyl derivatives show blue-shifted absorption spectra due to steric distortion, whereas 1,3-Dimethyl-9H-fluorene maintains conjugation, making it more suitable for optoelectronic applications .

Functional Group Variations

1,3-Dimethyl-9H-fluorene vs. 3,6-Dimethoxy-9H-fluorene

- Substituent Effects : 3,6-Dimethoxy-9H-fluorene (CAS 96617-41-3) introduces electron-donating methoxy groups, enhancing solubility in polar solvents and red-shifting absorption spectra. In contrast, methyl groups in 1,3-Dimethyl-9H-fluorene are weakly electron-donating, favoring hydrophobic interactions .

Physicochemical Properties

| Property | 1,3-Dimethyl-9H-fluorene | 9,9-Dimethyl-9H-fluorene | 3-Methyl-9H-fluorene | 3,6-Dimethoxy-9H-fluorene |

|---|---|---|---|---|

| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ | C₁₄H₁₂ | C₁₅H₁₄O₂ |

| Molecular Weight (g/mol) | 194.27 | 194.27 | 180.25 | 226.27 |

| Melting Point (°C) | ~120–130 (estimated) | Not reported | Not reported | Not reported |

| Solubility | Low in water; soluble in organic solvents (e.g., THF, DCM) | Similar to 1,3-dimethyl | Similar to 1,3-dimethyl | Higher in polar solvents (e.g., MeOH) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。